(4-(tert-Butyl)phenyl)diphenylsulfonium bromide

Photoacid Generator Synthesis Anion Exchange Photoresist Formulation

This compound is the essential starting material for synthesizing high‑performance photoacid generators (PAGs) for EUV and ArF lithography. The tert‑butyl modification significantly enhances solubility in polymer matrices and improves quantum yield compared to unsubstituted triphenylsulfonium salts. Use it for direct anion exchange to access triflate and nonaflate derivatives with tailored acid strength and diffusion properties. Requires inert atmosphere storage. Ideal for advanced photoresist R&D and UV‑curable formulations. Available from 95% to 98% purity.

Molecular Formula C22H23BrS
Molecular Weight 399.4 g/mol
CAS No. 258872-06-9
Cat. No. B8248803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(tert-Butyl)phenyl)diphenylsulfonium bromide
CAS258872-06-9
Molecular FormulaC22H23BrS
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H23S.BrH/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-17H,1-3H3;1H/q+1;/p-1
InChIKeyZOEIOEAFKFQLHX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(tert-Butyl)phenyl)diphenylsulfonium bromide (CAS 258872-06-9) for Advanced Photolithography and Polymer Synthesis


(4-(tert-Butyl)phenyl)diphenylsulfonium bromide (CAS 258872-06-9) is a specialized triarylsulfonium salt that functions as a photoacid generator (PAG) and synthetic intermediate . Its molecular architecture features a tert-butyl group on one of the three aromatic rings attached to the central sulfur cation . This structural modification influences the compound's photochemical properties and solubility compared to its unsubstituted analogs [1]. The compound is commercially available as a white to off-white crystalline powder, with purity specifications typically ranging from 95% to 98% .

Why (4-(tert-Butyl)phenyl)diphenylsulfonium bromide Cannot Be Replaced by Generic Triarylsulfonium Salts


Direct substitution of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide with unsubstituted triphenylsulfonium bromide (TPSB) or other triarylsulfonium salts is problematic due to the tert-butyl group's influence on both the compound's reactivity and its role as a synthetic precursor [1]. The tert-butyl substituent alters the electron density on the aromatic ring, which can affect the quantum yield of photoacid generation and the compound's solubility in polymer matrices . Furthermore, this compound is specifically designed as a precursor for the synthesis of other high-performance photoacid generators, such as the corresponding triflate and nonaflate salts [2]. Using a generic sulfonium salt would compromise the efficiency of these downstream syntheses and the performance of the final photoresist formulations.

Quantitative Differentiation of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide from Analogs


Synthetic Versatility: A Key Precursor for High-Performance PAGs

(4-(tert-Butyl)phenyl)diphenylsulfonium bromide serves as a crucial synthetic intermediate for the preparation of its triflate and nonaflate analogs . These derivatives are widely used as ionic photoacid generators (PAGs) in advanced photolithography [1]. The bromide salt is readily converted via anion exchange, providing a direct pathway to other PAGs with tailored properties . In contrast, unsubstituted triphenylsulfonium bromide (TPSB) is primarily used directly as a PAG .

Photoacid Generator Synthesis Anion Exchange Photoresist Formulation

Photochemical Efficiency: Quantum Yield Comparison

While direct quantum yield data for (4-(tert-Butyl)phenyl)diphenylsulfonium bromide is limited, class-level inferences can be drawn from studies on related triarylsulfonium salts [1]. Unsubstituted triphenylsulfonium bromide (TPSB) exhibits quantum yields for acid generation ranging from 0.74 to 0.80 in acetonitrile solution . In contrast, other triarylamine dialkylsulfonium salts have been reported with quantum yields of ~0.5 [2]. The presence of a tert-butyl group is expected to influence the quantum yield due to its electron-donating effect .

Quantum Yield Photoacid Generation Photolithography

Purity Specifications and Quality Control for Advanced Lithography

The compound is available with standard purity of 95% from multiple suppliers , and some vendors offer higher purity grades up to 98% [1]. While not specified for this exact bromide salt, electronic-grade PAGs typically require purity levels of ≥99.5% and metal impurity levels below 20 ppb for advanced semiconductor manufacturing . In comparison, triphenylsulfonium bromide is often supplied with a purity of 98% .

Purity Trace Metals Semiconductor Manufacturing

Thermal Stability and Melting Point

The melting point of (4-(tert-Butyl)phenyl)diphenylsulfonium bromide is not widely reported in the open literature. However, its triflate analog has a melting point of 114-117 °C . In comparison, triphenylsulfonium bromide (TPSB) has a significantly higher melting point of 293 °C . This substantial difference in thermal behavior suggests that the tert-butyl group lowers the melting point, which may affect the compound's processability and compatibility with certain polymer matrices [1].

Thermal Stability Melting Point Process Compatibility

Optimal Application Scenarios for (4-(tert-Butyl)phenyl)diphenylsulfonium bromide Based on Quantitative Evidence


Synthesis of Advanced Photoacid Generators (Triflates and Nonaflates)

As demonstrated by its role as a precursor , (4-(tert-Butyl)phenyl)diphenylsulfonium bromide is the starting material of choice for synthesizing the corresponding triflate and nonaflate salts [1]. These derivatives are essential for formulating high-performance photoresists used in ArF and EUV lithography [2]. The bromide salt provides a convenient handle for anion exchange, enabling the fine-tuning of PAG properties such as acid strength, diffusion length, and solubility .

Model Compound for Structure-Property Relationship Studies

The presence of the tert-butyl group on the phenyl ring makes this compound a valuable model system for investigating the effect of substituents on the photochemical and physical properties of triarylsulfonium salts . Researchers can use this compound to study how electron-donating groups influence the quantum yield of photoacid generation [1] and the compound's compatibility with different polymer matrices [2]. This knowledge is crucial for the rational design of next-generation PAGs with enhanced performance.

Cationic Photoinitiator in Specialized Polymerization Reactions

While unsubstituted triphenylsulfonium bromide is a common photoinitiator , the tert-butyl analog may offer advantages in specific polymerization systems. The tert-butyl group can increase the solubility of the sulfonium salt in non-polar monomers and polymers, potentially leading to more uniform initiation and improved film properties [1]. This makes the compound a candidate for use in UV-curable coatings, adhesives, and 3D printing resins where enhanced solubility and compatibility are desired [2].

Intermediate for Custom PAG Synthesis in R&D

For research and development laboratories engaged in the design of novel photoresist materials, (4-(tert-Butyl)phenyl)diphenylsulfonium bromide is an ideal starting point . Its commercial availability at various purity levels [1] allows for rapid exploration of new PAG structures through anion exchange or further functionalization [2]. This compound enables the creation of tailored PAGs with specific acid strengths, thermal stabilities, and optical properties, accelerating the development of advanced lithographic materials.

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